Lipophilicity Advantage (XLogP3 4.3): Enhanced Predicted Membrane Permeability Relative to Non-Halogenated N-Aryl Oxazole-2-Carboxamide Analogs
The target compound possesses a computed XLogP3 of 4.3, which is elevated by approximately 0.8–1.2 log units relative to non-halogenated N-aryl oxazole-2-carboxamide analogs such as N-(2-ethylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (CAS 955659-44-6; molecular formula C₁₈H₁₅FN₂O₂, MW 310.33). The latter lacks the 4-chloro substituent and ethylene spacer, yielding an estimated XLogP3 in the range of 3.1–3.5 based on fragment-based calculation [1]. This lipophilicity differential translates to a predicted ~6–15-fold increase in octanol-water partition coefficient, which class-level evidence associates with improved passive transcellular diffusion and potential blood-brain barrier penetration—a critical parameter for CNS-targeted screening campaigns [2]. Importantly, the XLogP3 value of 4.3 remains within the CNS drug-like window (typically XLogP3 2–5), avoiding the excessive lipophilicity (>5) that often confers promiscuous binding, phospholipidosis risk, and poor aqueous solubility [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (PubChem computed; C₁₈H₁₄ClFN₂O₂, MW 344.77) |
| Comparator Or Baseline | N-(2-ethylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (CAS 955659-44-6): estimated XLogP3 ≈ 3.1–3.5; C₁₈H₁₅FN₂O₂, MW 310.33 (no chlorine, no ethylene spacer). Comparator data are estimated from fragment-additivity rules; no experimentally measured logP/logD is available for either compound. |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.2 log units (estimated). Corresponds to ~6–15× higher predicted octanol-water partition coefficient. |
| Conditions | Computed via XLogP3 algorithm (PubChem 3.0); no experimental logD₇.₄ data available for either compound. |
Why This Matters
For procurement decisions in neuroscience or anti-infective screening programs, the elevated—yet controlled—lipophilicity of the target compound may provide a critical advantage in cell-based assays requiring passive membrane permeation, where non-halogenated analogs may underperform due to insufficient logP.
- [1] PubChem Compound Summary CID 76145345 (target); Chemenu product page for CAS 955659-44-6 (N-(2-ethylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, CM933682, MW 310.33). https://pubchem.ncbi.nlm.nih.gov/compound/76145345 View Source
- [2] Wager, T.T. et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.' ACS Chemical Neuroscience, 1(6), 435–449. Defines CNS drug-like property space: MW < 400, XLogP 2–5, tPSA < 90 Ų, HBD ≤ 3. DOI: 10.1021/cn100008x View Source
